- Efficient and chromatography-free methodology for the modular synthesis of oligo-(1H-pyrazol-4-yl)-arenes with controllable size, shape and steric bulkTetrahedron Letters, 2016, 57(8), 895-898,
Cas no 95162-14-4 (4-Bromo-1-trityl-1H-pyrazole)

4-Bromo-1-trityl-1H-pyrazole structure
Nom du produit:4-Bromo-1-trityl-1H-pyrazole
Numéro CAS:95162-14-4
Le MF:C22H17BrN2
Mégawatts:389.287784337997
MDL:MFCD09907863
CID:799235
PubChem ID:10834188
4-Bromo-1-trityl-1H-pyrazole Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Bromo-1-trityl-1H-pyrazole
- 4-Bromo-1-tritylpyrazole
- 1H-Pyrazole,4-bromo-1-(triphenylmethyl)-
- 4-Bromo-1-trityl-1H-pyraziole
- 4-bromo-1-(triphenylmethyl)-1H-pyrazole
- 1H-Pyrazole, 4-bromo-1-(triphenylmethyl)-
- N-trityl-4-bromopyrazole
- 4-bromo-1-N-tritylpyrazole
- 1-Trityl-4-bromo-1H-pyrazole
- 4-bromo-1-trityl-1-H-pyrazole
- CPENTLJGGGSVAJ-UHFFFAOYSA-N
- RB3227
- 6345AC
- TRA0007730
- AM62736
- SC-
- 4-Bromo-1-(triphenylmethyl)-1H-pyrazole (ACI)
- Pyrazole, 4-bromo-1-trityl- (7CI)
- 4-Bromo-1-triphenylmethyl-1H-pyrazole
- 95162-14-4
- SCHEMBL511015
- CHEMBL4919985
- 4-BROMO-1-(TRIPHENYLMETHYL)PYRAZOLE
- AKOS016002521
- VDA16214
- SY023837
- AS-9018
- DTXSID90445567
- MFCD09907863
-
- MDL: MFCD09907863
- Piscine à noyau: 1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
- La clé Inchi: CPENTLJGGGSVAJ-UHFFFAOYSA-N
- Sourire: BrC1=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)N=C1
Propriétés calculées
- Qualité précise: 388.05800
- Masse isotopique unique: 388.05751g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 4
- Complexité: 363
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 17.8
- Le xlogp3: 5.7
Propriétés expérimentales
- Dense: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 186-188 ºC (hexane )
- Solubilité: Insuluble (7.4E-4 g/L) (25 ºC),
- Le PSA: 17.82000
- Le LogP: 5.48580
4-Bromo-1-trityl-1H-pyrazole Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Sealed in dry,Room Temperature
4-Bromo-1-trityl-1H-pyrazole Données douanières
- Code HS:2933199090
- Données douanières:
Code douanier chinois:
2933199090Résumé:
2933199090. Autres composés cycliques pyrazoliques structurellement non condensés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933199090. Autres composés contenant dans leur structure un cycle Pyrazole non condensé, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
4-Bromo-1-trityl-1H-pyrazole PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1045337-10g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 97% | 10g |
$155 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852745-5g |
4-Bromo-1-tritylpyrazole |
95162-14-4 | 95% | 5g |
626.40 | 2021-05-17 | |
eNovation Chemicals LLC | D493134-1g |
4-Bromo-1-tritylpyrazole |
95162-14-4 | 97% | 1g |
$120 | 2024-05-24 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023837-25g |
4-Bromo-1-tritylpyrazole |
95162-14-4 | ≥95% | 25g |
¥1363.00 | 2024-07-09 | |
Chemenu | CM120447-25g |
4-Bromo-1-tritylpyrazole |
95162-14-4 | 95+% | 25g |
$468 | 2021-08-06 | |
Alichem | A049002406-25g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 95% | 25g |
$353.50 | 2023-08-31 | |
Chemenu | CM120447-5g |
4-Bromo-1-tritylpyrazole |
95162-14-4 | 95+% | 5g |
$108 | 2021-08-06 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66225-1g |
4-Bromo-1-trityl-1H-pyrazole, 95% |
95162-14-4 | 95% | 1g |
¥917.00 | 2023-03-02 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023837-5g |
4-Bromo-1-tritylpyrazole |
95162-14-4 | ≥95% | 5g |
¥335.00 | 2024-07-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD088-200mg |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 98% | 200mg |
55.0CNY | 2021-07-14 |
4-Bromo-1-trityl-1H-pyrazole Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Water ; 0 °C; overnight, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 90 min, 0 °C
1.2 36 h, 0 °C
1.3 Reagents: Water
1.2 36 h, 0 °C
1.3 Reagents: Water
Référence
- Solvent-free synthesis of metal-organic frameworks using low-melting metal saltsChemRxiv, 2022, 1, 1-11,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 40 h, rt
Référence
- Preparation of pyrrole derivatives as androgen receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 24 h, 80 °C
Référence
- Preparation of substituted phthalazinamines as Aurora kinase modulators, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt
Référence
- Pyrazole compounds as modulators of MAGL, ABHD6 and FAAH and methods of making and using same, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 0 °C; 2 d, rt
Référence
- Preparation of N-(mercaptoacyl)phenylalanine derivatives as inhibitors of angiotensin converting enzyme (ACE) and/or neutral endopeptidase (NEP), World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: tert-Butyl peroxybenzoate Catalysts: (OC-6-22)-Tris[5-fluoro-2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: 1,2-Dichloroethane ; 24 h, rt
Référence
- Azolation of Benzylic C-H Bonds via Photoredox-Catalyzed Carbocation GenerationJournal of the American Chemical Society, 2023, 145(7), 3861-3868,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 3 h, rt
Référence
- Scalable 9-Step Synthesis of the Splicing Modulator NVS-SM2Journal of Organic Chemistry, 2018, 83(5), 2954-2958,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Ethanol ; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Synthesis of 4-aryl-1H-pyrazoles by Suzuki-Miyaura cross coupling reaction between 4-bromo-1H-1-tritylpyrazole and arylboronic acidsHeterocycles, 2010, 81(6), 1509-1516,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.2 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Ethanol ; 0 °C
1.2 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Ethanol ; 0 °C
Référence
- Synthesis of functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides and their evaluation as D3 receptor ligandsMedicinal Chemistry Research, 2022, 31(5), 735-748,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 2 h, 0 °C → rt
Référence
- Rhodium/Chiral Diene Complexes in the Catalytic Asymmetric Arylation of β-Pyrazol-1-yl AcrylatesOrganic Letters, 2015, 17(5), 1142-1145,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
Référence
- Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition ScopeJournal of the American Chemical Society, 2011, 133(31), 12285-12292,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; overnight, rt
Référence
- Preparation of aryloxypyridinamines and related compounds as inhibitors of Notch signaling pathway and use thereof in treatment of cancers, World Intellectual Property Organization, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; rt; 2 h, 90 °C
Référence
- Preparation of hetero-bifunctional pomalidomide derivatives as GSPT1 degraders for treatment of cancers, World Intellectual Property Organization, , ,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 12 h, 28 °C
Référence
- Pyrazolyl derivatives as SYK inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 15 min, 0 °C; 1 h, 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 24 h, rt
1.2 15 min, 0 °C; 0 °C → rt; 24 h, rt
Référence
- Evaluating the Robustness of Metal-Organic Frameworks for Synthetic ChemistryACS Applied Materials & Interfaces, 2021, 13(15), 17517-17531,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, rt
Référence
- Identification and Profiling of Hydantoins-A Novel Class of Potent Antimycobacterial DprE1 InhibitorsJournal of Medicinal Chemistry, 2018, 61(24), 11221-11249,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, rt
Référence
- Preparation of pyrrolopyridines as Tec kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt; 0 °C; 3 h, 70 °C
Référence
- Preparation of pyridine derivatives substituted with heterocycle and phosphonoamino and antifungal agents containing the same, World Intellectual Property Organization, , ,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, rt; 30 min, 0 °C; 30 min, rt
1.2 20 min, 0 °C; 3 h, rt
1.3 Reagents: Water ; 0 °C
1.2 20 min, 0 °C; 3 h, rt
1.3 Reagents: Water ; 0 °C
Référence
- Antifungal triazole derivatives, processes for preparing them, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
4-Bromo-1-trityl-1H-pyrazole Raw materials
- Triphenylmethane
- (chlorodiphenylmethyl)benzene
- Benzene,1,1',1''-(iodomethylidyne)tris-
- 4-Bromopyrazole
4-Bromo-1-trityl-1H-pyrazole Preparation Products
4-Bromo-1-trityl-1H-pyrazole Littérature connexe
-
1. Pyrolysis of 1-substituted pyrazoles and chloroform at 550?°C: formation of α-carboline from 1-benzylpyrazolesInayat A. Bhatti,Reginald E. Busby,Murtedza bin Mohamed,John Parrick,C. J. Granville Shaw J. Chem. Soc. Perkin Trans. 1 1997 3581
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Fournisseurs recommandés
atkchemica
(CAS:95162-14-4)4-Bromo-1-trityl-1H-pyrazole

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:95162-14-4)4-Bromo-1-trityl-1H-pyrazole

Pureté:99%
Quantité:25g
Prix ($):177.0